Welcome to the BenchChem Online Store!
molecular formula C15H13NO B176753 6-(pyridin-3-yl)-3,4-dihydronaphthalen-1(2H)-one CAS No. 169192-56-7

6-(pyridin-3-yl)-3,4-dihydronaphthalen-1(2H)-one

Cat. No. B176753
M. Wt: 223.27 g/mol
InChI Key: RECNFEXXVVRNBG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US05646283

Procedure details

3,4-Dihydro-6-trifluoromethylsulfonyloxy-1(2H) -naphthalenone (1.15 g, 3.91 mmol) was dissolved in 12 ml of N,N-dimethylformamide in an argon atmosphere, and 1.75 g (4.75 mmol) of 3-pyridyltributyltin, 0.50 g (11.7 mmol) of lithium chloride and 0.14 g (0.20 mmol) of bistriphenylphosphinepalladium chloride were added to the solution. The mixture was stirred at 120° C. for 4 hours. The reaction product was cooled to room temperature, and ethyl acetate and a 2M-ammonium fluoride aqueous solution were added thereto, followed by stirring the mixture at room temperature overnight. The precipitate was filtered through Celite, and the filtrate was extracted with ethyl acetate. The organic layer was washed with a saturated sodium chloride aqueous solution, and dried over anhydrous magnesium sulfate. After the solvent was distilled off under reduced pressure, the residue was purified by silica-gel column chromatography (eluent: a mixture of 30% ethyl acetate and hexane) to obtain 0.80 g of the above-mentioned compound (yield 92%).
Quantity
1.15 g
Type
reactant
Reaction Step One
Quantity
1.75 g
Type
reactant
Reaction Step One
Quantity
0.5 g
Type
reactant
Reaction Step One
Quantity
0.14 g
Type
reactant
Reaction Step One
Quantity
12 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
FC(F)(F)S(O[C:7]1[CH:8]=[C:9]2[C:14](=[CH:15][CH:16]=1)[C:13](=[O:17])[CH2:12][CH2:11][CH2:10]2)(=O)=O.[N:20]1[CH:25]=[CH:24][CH:23]=[C:22]([Sn](CCCC)(CCCC)CCCC)[CH:21]=1.[Cl-].[Li+].[Cl-].[F-].[NH4+]>CN(C)C=O.C(OCC)(=O)C>[N:20]1[CH:25]=[CH:24][CH:23]=[C:22]([C:7]2[CH:8]=[C:9]3[C:14](=[CH:15][CH:16]=2)[C:13](=[O:17])[CH2:12][CH2:11][CH2:10]3)[CH:21]=1 |f:2.3,5.6|

Inputs

Step One
Name
Quantity
1.15 g
Type
reactant
Smiles
FC(S(=O)(=O)OC=1C=C2CCCC(C2=CC1)=O)(F)F
Name
Quantity
1.75 g
Type
reactant
Smiles
N1=CC(=CC=C1)[Sn](CCCC)(CCCC)CCCC
Name
Quantity
0.5 g
Type
reactant
Smiles
[Cl-].[Li+]
Name
Quantity
0.14 g
Type
reactant
Smiles
[Cl-]
Name
Quantity
12 mL
Type
solvent
Smiles
CN(C=O)C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[F-].[NH4+]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
120 °C
Stirring
Type
CUSTOM
Details
The mixture was stirred at 120° C. for 4 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
were added to the solution
TEMPERATURE
Type
TEMPERATURE
Details
The reaction product was cooled to room temperature
STIRRING
Type
STIRRING
Details
by stirring the mixture at room temperature overnight
Duration
8 (± 8) h
FILTRATION
Type
FILTRATION
Details
The precipitate was filtered through Celite
EXTRACTION
Type
EXTRACTION
Details
the filtrate was extracted with ethyl acetate
WASH
Type
WASH
Details
The organic layer was washed with a saturated sodium chloride aqueous solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous magnesium sulfate
DISTILLATION
Type
DISTILLATION
Details
After the solvent was distilled off under reduced pressure
CUSTOM
Type
CUSTOM
Details
the residue was purified by silica-gel column chromatography (eluent
ADDITION
Type
ADDITION
Details
a mixture of 30% ethyl acetate and hexane)

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
N1=CC(=CC=C1)C=1C=C2CCCC(C2=CC1)=O
Measurements
Type Value Analysis
AMOUNT: MASS 0.8 g
YIELD: PERCENTYIELD 92%
YIELD: CALCULATEDPERCENTYIELD 91.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.